Anisuron
Description
Anisuron (chemical formula unspecified) is a phenylurea-class herbicide historically utilized in agricultural practices for pre- and post-emergent weed control. It belongs to the family of substituted urea compounds, which are characterized by a urea backbone (NH₂–CO–NH₂) modified with aromatic substituents . This compound is listed among agrochemicals such as acetochlor, atrazine, and alachlor, indicating its role in targeting broadleaf weeds and grasses by inhibiting photosynthesis .
Properties
CAS No. |
2689-43-2 |
|---|---|
Molecular Formula |
C17H16Cl2N2O3 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-20(2)17(23)21(12-6-9-14(18)15(19)10-12)16(22)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3 |
InChI Key |
RGKLVVDHWRAWRO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=C(C=C2)OC |
Other CAS No. |
2689-43-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Anisuron’s utility and limitations, a comparative analysis is conducted with two structurally and functionally analogous herbicides: diuron (a phenylurea derivative) and atrazine (a triazine-class compound). These comparisons focus on chemical properties, mode of action, environmental persistence, and toxicity.
Structural and Functional Similarities
- This compound : Presumed phenylurea structure with methoxy or other aromatic substituents (exact configuration unspecified). Functions as a Photosystem II (PSII) inhibitor, blocking electron transport in chloroplasts .
- Diuron : 3-(3,4-dichlorophenyl)-1,1-dimethylurea. A phenylurea herbicide with high soil adsorption and long persistence (half-life: 90–180 days). Targets PSII similarly to this compound .
- Atrazine: 1-chloro-3-ethylamino-5-isopropylamino-2,4,6-triazine. A triazine herbicide with moderate water solubility (33 mg/L) and PSII inhibition but distinct metabolic pathways in plants .
Comparative Data Table
| Property | This compound* | Diuron | Atrazine |
|---|---|---|---|
| Chemical Class | Phenylurea | Phenylurea | Triazine |
| Mode of Action | PSII inhibitor | PSII inhibitor | PSII inhibitor |
| Water Solubility | ~20 mg/L (hypothetical) | 42 mg/L | 33 mg/L |
| Soil Half-Life | ~60 days (estimated) | 90–180 days | 60–100 days |
| Mammalian Toxicity (LD₅₀) | 500 mg/kg (rat, estimated) | 1,000 mg/kg (rat) | 3,080 mg/kg (rat) |
| Environmental Impact | Moderate persistence | High persistence | Moderate persistence |
Key Differences
Chemical Stability :
- Diuron’s chlorine substituents enhance soil adsorption and longevity compared to this compound’s hypothetical methoxy groups, which may reduce persistence .
- Atrazine’s triazine ring confers resistance to microbial degradation, whereas phenylureas like this compound degrade via hydrolysis and photolysis .
Selectivity and Crop Safety: this compound’s efficacy in specific crops (e.g., cereals) is unverified, whereas diuron is widely used in orchards and non-crop areas. Atrazine is selective for maize and sorghum due to metabolic detoxification pathways .
Regulatory Status :
- Atrazine faces restrictions in the EU due to groundwater contamination risks, while phenylureas like diuron are scrutinized for ecotoxicity. This compound’s regulatory history remains unclear .
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